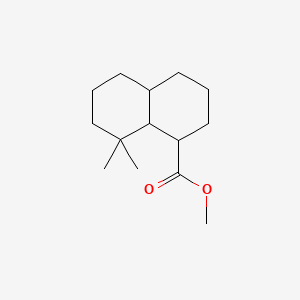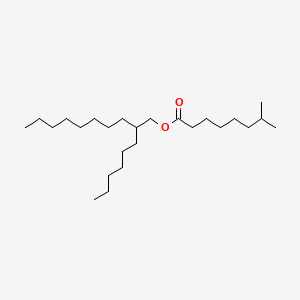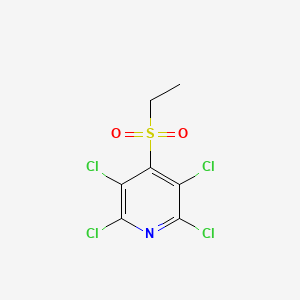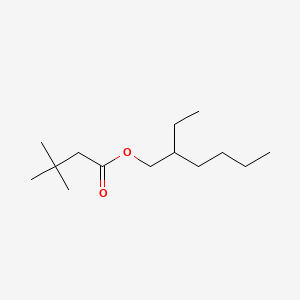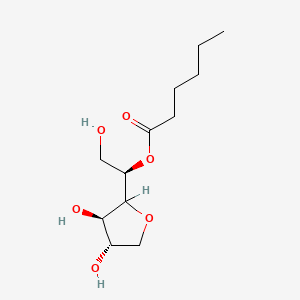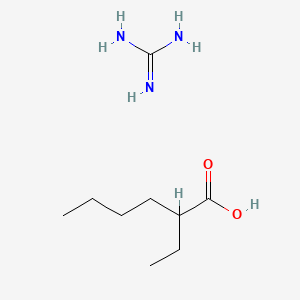
dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane, also known as barium magnesium orthosilicate (1:2:1), is a compound with the molecular formula Ba. H6 O7 Si2 . 2 Mg.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane typically involves the reaction of magnesium and barium salts with silicate precursors under controlled conditions. One common method is the sol-gel process, which involves the hydrolysis and condensation of metal alkoxides to form a gel-like network that is then dried and calcined to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve high-temperature solid-state reactions between magnesium oxide, barium oxide, and silicon dioxide. These reactions are carried out in a furnace at temperatures exceeding 1000°C to ensure complete reaction and formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using hydride donors such as silanes.
Substitution: Nucleophilic substitution reactions can occur on the silicate moiety.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Hydride donors such as tris(trimethylsilyl)silane.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state silicates, while reduction can produce silane derivatives .
Wissenschaftliche Forschungsanwendungen
Dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced ceramic materials and as a catalyst support.
Medicine: Investigated for use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of heat-resistant ceramics and as a filler in polymer composites.
Wirkmechanismus
The mechanism of action of dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular components to enhance biocompatibility and promote cell adhesion. In industrial applications, its unique structure provides thermal stability and mechanical strength to composite materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium silicate: Similar in structure but lacks the barium component.
Barium silicate: Contains barium and silicate but not magnesium.
Calcium silicate: Another silicate compound with calcium instead of magnesium and barium.
Uniqueness
Dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane is unique due to its combination of magnesium, barium, and silicate ions, which imparts distinct properties such as enhanced thermal stability, mechanical strength, and potential biocompatibility.
Eigenschaften
CAS-Nummer |
26603-62-3 |
|---|---|
Molekularformel |
BaH6Mg2O7Si2+6 |
Molekulargewicht |
360.15 g/mol |
IUPAC-Name |
dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane |
InChI |
InChI=1S/Ba.2Mg.H6O7Si2/c;;;1-8(2,3)7-9(4,5)6/h;;;1-6H/q3*+2; |
InChI-Schlüssel |
NYWNATGPBTYRGB-UHFFFAOYSA-N |
Kanonische SMILES |
O[Si](O)(O)O[Si](O)(O)O.[Mg+2].[Mg+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



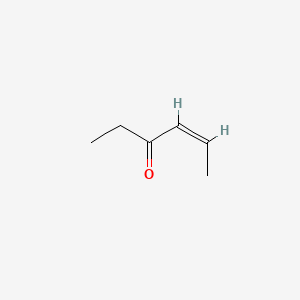
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12656368.png)
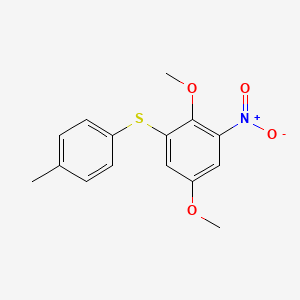
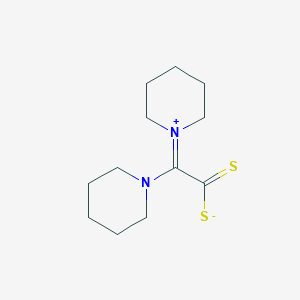
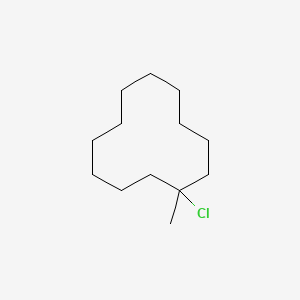
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)

